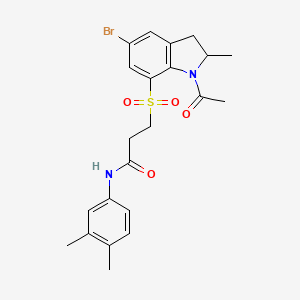
3-((1-Acetyl-5-bromo-2-methylindolin-7-yl)sulfonyl)-N-(3,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-329592 is a chemical compound known for its tyrosine kinase inhibitory activity . Tyrosine kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and metabolism. Inhibitors of these enzymes are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of cancer and other proliferative diseases.
Chemical Reactions Analysis
WAY-329592 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-329592 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases and their role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of tyrosine kinase inhibition on cell signaling pathways and cellular functions.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by abnormal tyrosine kinase activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting tyrosine kinases
Mechanism of Action
WAY-329592 exerts its effects by inhibiting the activity of tyrosine kinases. These enzymes are involved in the phosphorylation of tyrosine residues on proteins, which is a key step in the activation of various signaling pathways. By inhibiting tyrosine kinases, WAY-329592 disrupts these signaling pathways, leading to the suppression of cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where abnormal tyrosine kinase activity is often observed .
Comparison with Similar Compounds
WAY-329592 can be compared with other tyrosine kinase inhibitors, such as:
Imatinib: Known for its use in the treatment of chronic myeloid leukemia.
Erlotinib: Used in the treatment of non-small cell lung cancer.
Sunitinib: Employed in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Properties
Molecular Formula |
C22H25BrN2O4S |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
3-[(1-acetyl-5-bromo-2-methyl-2,3-dihydroindol-7-yl)sulfonyl]-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H25BrN2O4S/c1-13-5-6-19(9-14(13)2)24-21(27)7-8-30(28,29)20-12-18(23)11-17-10-15(3)25(16(4)26)22(17)20/h5-6,9,11-12,15H,7-8,10H2,1-4H3,(H,24,27) |
InChI Key |
NXFMOMILRAHKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C(=CC(=C2)Br)S(=O)(=O)CCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


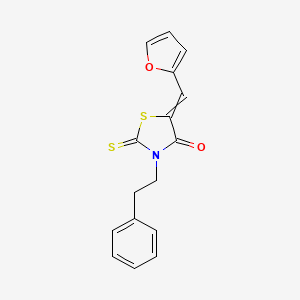
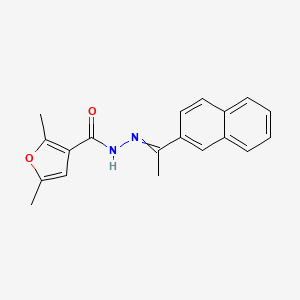
![6-{[(Furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one](/img/structure/B10805409.png)
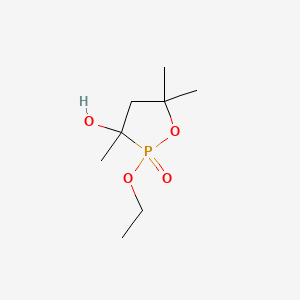
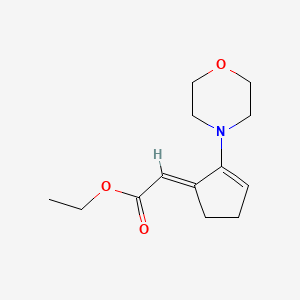
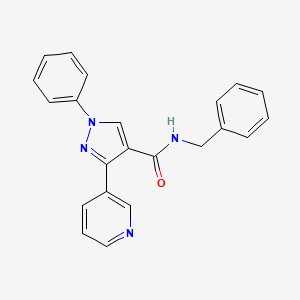
![N-(4-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B10805429.png)
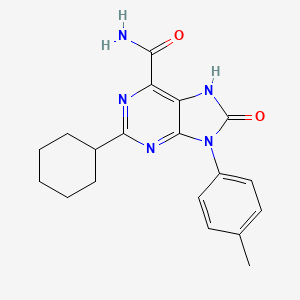
![13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10805433.png)
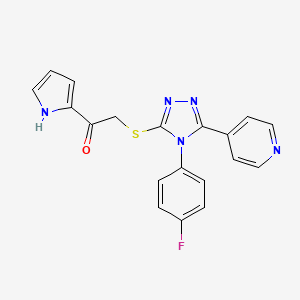
![2-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10805448.png)
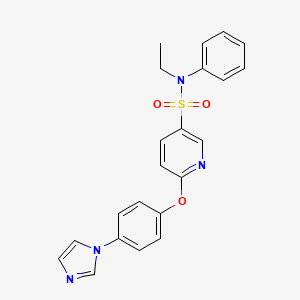
![2-[2-methoxy-4-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B10805463.png)
![2-((9-Ethyl-9H-carbazol-3-yl)amino)-2-oxoethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate](/img/structure/B10805467.png)
